Agarotetrol

描述

准备方法

化学反应分析

反应类型: 沉香四醇会发生各种化学反应,包括:

氧化: 沉香四醇可以被氧化形成不同的芳香族化合物。

还原: 还原反应可以改变沉香四醇的色酮结构。

取代: 沉香四醇可以进行取代反应,形成具有不同官能团的衍生物。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 可以在受控条件下使用卤素或烷基化剂等试剂。

科学研究应用

Pharmacological Applications

Agarotetrol exhibits notable pharmacological properties, making it a subject of interest in medicinal research. Key findings include:

- Anti-inflammatory Effects : Research has indicated that this compound and other sesquiterpenes derived from agarwood possess significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antitumor Activity : this compound has been identified as having antitumor effects. It is believed to interfere with cancer cell proliferation and induce apoptosis, thus presenting a potential avenue for cancer therapy .

- Cardiovascular Benefits : this compound derivatives have demonstrated efficacy in mitigating cardiovascular diseases by regulating lipid metabolism and reducing inflammation in vascular tissues. Specifically, they inhibit the formation of foam cells, which are critical in atherosclerosis development .

- Gastroprotective Effects : The compound has shown protective effects against gastric mucosal damage, indicating its utility in treating gastrointestinal disorders such as bile reflux gastritis .

Quality Evaluation of Agarwood

This compound serves as a critical marker for assessing the quality of agarwood products. Its presence is indicative of resin formation, which is essential for determining the medicinal value of agarwood:

- Detection Methods : Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed to quantify this compound in various agarwood samples. These methods can effectively distinguish between medical-grade and incense-grade agarwood based on this compound content .

- Standardization of Herbal Medicines : this compound's quantification is vital for standardizing herbal formulations that include agarwood. Its consistent detection across different preparations ensures quality control and therapeutic efficacy in traditional medicine practices .

Aromatic Applications

In addition to its medicinal uses, this compound contributes significantly to the fragrance profile of agarwood:

- Fragrance Development : Upon heating, this compound generates low molecular weight aromatic compounds (LACs) such as benzylacetone, which are responsible for the characteristic scent of agarwood. This property is exploited in the perfume industry and incense production .

- Volatile Compound Analysis : Studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have identified various volatile metabolites associated with this compound, further enhancing its appeal in aromatic applications .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Xie et al. (2021) | Anti-inflammatory & Antitumor | This compound showed significant inhibition of NO production in RAW264.7 cells and potential anticancer properties. |

| Huang et al. (2023) | Cardiovascular Health | Derivatives of this compound reduced foam cell formation, indicating benefits for cardiovascular conditions. |

| Takamatsu & Ito (2022) | Quality Assessment | Established HPLC methods for detecting this compound in various agarwood grades, affirming its role as a quality marker. |

作用机制

沉香四醇通过加热产生低分子量芳香族化合物而发挥其作用 . 这些化合物,例如苯乙酰丙酮,具有镇静作用,并有助于沉香的独特香味 . 所涉及的分子靶点和途径包括这些芳香族化合物与嗅觉受体和中枢神经系统的相互作用,从而导致镇静作用 .

6. 与相似化合物的比较

沉香四醇在色酮衍生物中独树一帜,因为它能够在加热时产生低分子量芳香族化合物 . 相似的化合物包括:

2-(2-苯乙基)色酮: 沉香中发现的另一种色酮衍生物。

氧化沉香色酮: 一种具有环氧化位置的色酮衍生物。

2-(2-4'-甲氧基苯乙基)色酮: 一种具有甲氧基的色酮衍生物.

相似化合物的比较

Agarotetrol is unique among chromone derivatives due to its ability to generate low molecular weight aromatic compounds upon heating . Similar compounds include:

2-(2-Phenylethyl)chromone: Another chromone derivative found in agarwood.

Oxidoagarochromone: A chromone derivative with epoxidated positions.

2-(2-4’-Methoxyphenylethyl)chromone: A chromone derivative with a methoxy group.

This compound stands out due to its significant contribution to the fragrance of agarwood and its potential therapeutic effects .

生物活性

Agarotetrol is a significant compound derived from agarwood, primarily produced by species of the genus Aquilaria. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic potential, and implications in quality assessment of agarwood products.

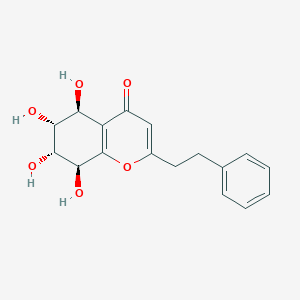

Chemical Structure and Properties

This compound (CHO) is a chromone derivative known for its unique structural features that contribute to its biological activities. Chromones are a class of compounds recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects .

Detection and Quantification

Recent studies have developed methods for the detection and quantification of this compound in agarwood samples. High-Performance Liquid Chromatography (HPLC) analysis has shown that this compound is present in high concentrations in medical-grade agarwood, while its presence is notably absent in non-resinous parts of the plant .

Table 1: this compound Concentration in Various Agarwood Samples

| Sample Type | This compound Concentration (μg/g) |

|---|---|

| Medical-grade Agarwood | 805.4 |

| Incense-grade Agarwood | Variable |

| Non-resinous Agarwood | Not detected |

Pharmacokinetics

A study on the pharmacokinetics of this compound revealed its distribution across various tissues in rats. The highest concentrations were found in the kidneys, followed by the liver, heart, and brain. This suggests a preferential accumulation in organs involved in metabolism and excretion .

- Key Findings:

- After single administration, no significant differences were observed in pharmacokinetic parameters across different doses.

- Long-term administration showed stable tissue distribution patterns.

Therapeutic Potential

This compound exhibits various biological activities that suggest potential therapeutic applications:

- Antioxidant Activity: Studies indicate that this compound can scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects: Research has shown that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties: this compound has demonstrated activity against certain bacterial strains, indicating its potential as a natural antimicrobial agent .

Case Studies

-

Quality Evaluation of Agarwood Products:

A study evaluated this compound as an index for assessing the quality of agarwood products. The presence of this compound was correlated with higher quality grades of agarwood, suggesting its utility as a marker for authenticity and quality control . -

Therapeutic Use in Traditional Medicine:

In traditional Tibetan medicine, this compound is included in formulations aimed at treating various ailments. Its pharmacokinetic profile supports its use as an effective therapeutic agent when administered over extended periods .

属性

IUPAC Name |

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIROLCTHMEEO-JJXSEGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。